3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid
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Overview
Description
3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of bacterial cell wall synthesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the formation of essential cofactors .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds are also known for their antimicrobial and anticancer properties.
Uniqueness
3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 2-position enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
5268-74-6 |
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Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c1-6-9(10(14)15)16-11-12-7-4-2-3-5-8(7)13(6)11/h2-5H,1H3,(H,14,15) |
InChI Key |
LOPCKNAVKCPFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)O |
Origin of Product |
United States |
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